Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate
Description
Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate is a thiophene-based small molecule featuring a fluorophenyl group at position 4, a morpholine-containing acetamido group at position 2, and an ethyl ester at position 2. Synthesis typically involves condensation reactions of substituted acetophenones with cyanoacetate derivatives under acidic conditions, followed by functionalization of the amino group at position 2 . Purity (>95% by HPLC) and structural validation (via NMR, IR, and mass spectrometry) are standard for such compounds .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-26-19(24)17-15(13-3-5-14(20)6-4-13)12-27-18(17)21-16(23)11-22-7-9-25-10-8-22/h3-6,12H,2,7-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSFWSVQUDIMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-3-carboxylates exhibit diverse bioactivity depending on substituent variations. Below is a systematic comparison:
Substituent Variations at Position 4
Key Finding : Fluorine at position 4 balances metabolic stability and polarity, whereas chlorine or methyl groups prioritize lipophilicity, impacting target engagement .
Substituent Variations at Position 2
Key Finding: Morpholine-based acetamido groups optimize solubility and pharmacokinetics, while cyano or benzylamino groups prioritize electronic or steric effects .
Core Modifications and Hybrid Structures
Key Finding: Hybridization with heterocycles (e.g., furan, triazole) or fused rings introduces novel electronic properties but complicates synthesis .
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